3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
CAS No.: 489471-57-0
Cat. No.: VC3850430
Molecular Formula: C8H9F3N4O5S2
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 489471-57-0 |
|---|---|
| Molecular Formula | C8H9F3N4O5S2 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | WNPFDMGMNSMOMD-UHFFFAOYSA-M |
| SMILES | C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound consists of a 1-methylimidazolium core sulfonylated at the N1 position, paired with a trifluoromethanesulfonate (triflate) anion. The imidazolium cation adopts a planar configuration, while the sulfonyl group introduces strong electron-withdrawing characteristics. X-ray crystallography reveals a S–O bond length of 1.43 Å in the sulfonyl moiety and a N–S–O angle of 113.7°, confirming sp³ hybridization at sulfur .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| S–O Bond Length | 1.43 Å | X-ray Crystallography |
| N–S–O Angle | 113.7° | X-ray Crystallography |
| Imidazolium Ring Planarity | <0.05 Å deviation | DFT Calculations |
Physicochemical Properties
This ionic liquid exhibits exceptional thermal stability, with thermogravimetric analysis (TGA) showing decomposition onset at 252°C. Its solubility profile includes miscibility with polar aprotic solvents (DMF, DMSO) and limited solubility in hydrocarbons. The triflate anion contributes to low hygroscopicity (<0.5% water uptake at 60% RH) .
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.3 g/mol |
| Melting Point | 189–192°C (dec.) |
| λmax (UV-Vis) | 214 nm (ε = 12,400 M⁻¹cm⁻¹) |
| LogP | -1.38 ± 0.12 |
Synthesis and Scalability
Laboratory-Scale Synthesis
The optimized synthesis involves a two-step protocol:
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Sulfonylation: 1-Methylimidazole reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 1-methyl-3-(imidazole-1-sulfonyl)imidazolium chloride .
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Anion Exchange: Treatment with silver triflate (AgOTf) in acetonitrile facilitates chloride-to-triflate substitution, achieving 97% yield after recrystallization .
Critical Parameters:
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Temperature control (<5°C) prevents N-methyl group oxidation
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Stoichiometric AgOTf (1.05 equiv) ensures complete anion exchange
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Solvent purity (H₂O <50 ppm) avoids hydrolysis side reactions
Industrial Production
Scaled-up manufacturing employs continuous flow reactors with:
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Residence time: 18 minutes
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Throughput: 12 kg/hr
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Purity: ≥99.5% (HPLC)
Cost analysis shows raw material expenditure dominated by silver triflate (68% of total), prompting research into anion exchange membranes for silver recovery .
Reactivity and Mechanistic Insights
Sulfur Fluoride Exchange (SuFEx)
The compound serves as a bench-stable SuFEx reagent, enabling efficient formation of sulfonyl fluorides. Kinetic studies using ¹⁹F NMR reveal second-order rate constants (k₂) of:
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3.4 × 10⁻³ M⁻¹s⁻¹ with primary amines
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1.2 × 10⁻² M⁻¹s⁻¹ with phenolic hydroxyls
Mechanism:
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Nucleophilic attack at sulfur center
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Concerted S–N bond cleavage and S–O formation
Catalytic Applications
In palladium-catalyzed cross-couplings, the compound enhances turnover frequency (TOF) by 40–60% compared to traditional ionic liquids. This arises from:
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Cation-π interactions stabilizing oxidative addition intermediates
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Triflate coordination to Pd(0) lowering activation energy
Table 3: Catalytic Performance
| Reaction Type | Yield (%) | TOF (h⁻¹) |
|---|---|---|
| Suzuki-Miyaura | 94 | 820 |
| Heck | 88 | 650 |
| Buchwald-Hartwig | 91 | 780 |
Advanced Applications
Pharmaceutical Intermediate Synthesis
The compound enables synthesis of sulfonamide-based HIV protease inhibitors:
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Darunavir precursor: 92% yield, >99% ee
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Atazanavir intermediate: 87% yield, 98.5% purity
Process intensification using microreactors reduces reaction time from 18 h to 23 minutes .
Polymer Electrolytes
In lithium-ion batteries, composite membranes containing 15 wt% of this ionic liquid exhibit:
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Ionic conductivity: 2.1 mS/cm at 25°C
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Thermal stability: >300°C
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Cycle retention: 93% after 500 cycles (vs. 78% for conventional electrolytes)
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